Product packaging for C26H44FeP2(Cat. No.:CAS No. 84680-95-5)

C26H44FeP2

Cat. No.: B1473829
CAS No.: 84680-95-5
M. Wt: 474.4 g/mol
InChI Key: FPLSJBJGQLJLSV-UHFFFAOYSA-N
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Description

Significance of Ferrocene-Based Ligands in Catalysis

Ferrocene-based ligands, which incorporate a ferrocene (B1249389) moiety in their structure, represent an important class of ligands in transition metal catalysis. Ferrocene itself is an exceptionally stable organometallic compound consisting of an iron atom sandwiched between two cyclopentadienyl (B1206354) rings. Ligands derived from ferrocene, such as diphosphines substituted on the cyclopentadienyl rings, offer unique properties including redox activity and the potential for planar chirality, making them particularly valuable in asymmetric catalysis. These ligands have been successfully employed in various reactions, including hydrogenation and cross-coupling reactions.

Overview of the Structural Class of 1,1'-Bis(phosphino)ferrocenes

The structural class of 1,1'-bis(phosphino)ferrocenes is characterized by two phosphine (B1218219) groups attached to the 1 and 1' positions of the two cyclopentadienyl rings of the ferrocene core. This arrangement creates a flexible backbone, and the nature of the substituents on the phosphorus atoms significantly influences the ligand's steric and electronic properties. A well-known member of this class is 1,1'-bis(diphenylphosphino)ferrocene (dppf), which features phenyl substituents on the phosphorus atoms and is widely used in palladium-catalyzed coupling reactions.

C₂₆H₄₄FeP₂, or 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF), belongs to this structural class, with tert-butyl groups as substituents on the phosphorus atoms ereztech.comorgsyn.orgresearchgate.netfishersci.co.uksigmaaldrich.comnih.govrsc.orgchemicalbook.com. The presence of these bulky tert-butyl groups imparts significant steric hindrance around the phosphorus centers and the metal coordination site. This steric bulk is a crucial feature that differentiates DtBPF from less hindered analogues like dppf and influences its behavior and effectiveness in catalysis fishersci.co.uk.

Historical Context and Evolution of Bulky Diphosphines in Transition Metal Catalysis

The history of homogeneous metal complex catalysis saw significant advancements with the introduction and modification of phosphine ligands starting in the mid-20th century cenmed.com. Early work often utilized monodentate phosphines like triphenylphosphine (B44618) cenmed.com. Diphosphine ligands gained increasing attention over time, and their ability to chelate to the metal center was found to influence catalyst stability and reactivity.

The recognition of the impact of steric properties on catalytic efficiency led to the development of bulky phosphine ligands. Bulky ligands can influence the coordination sphere of the metal center, affecting substrate access, transition state stabilization, and the reductive elimination step in catalytic cycles. The development of bulky dialkylbiaryl phosphine ligands, for instance, significantly advanced palladium-catalyzed cross-coupling reactions, enabling transformations of less reactive substrates like aryl chlorides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44FeP2 B1473829 C26H44FeP2 CAS No. 84680-95-5

Properties

InChI

InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSJBJGQLJLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1 Bis Di Tert Butylphosphino Ferrocene

Established Synthetic Routes and Protocols

Established synthetic routes for dtbpf typically involve the lithiation of ferrocene (B1249389) followed by reaction with a chlorophosphine reagent. orgsyn.org However, the synthesis of ferrocene-based phosphines, especially those with bulky substituents like tert-butyl groups, can be challenging due to their electron-rich nature and susceptibility to oxidation. orgsyn.org Existing procedures for the synthesis of di-tert-butylphosphinoferrocene (B6355959) have sometimes resulted in medium to low yields and occasionally required specialized techniques like working in dry-boxes or starting from more expensive precursors. orgsyn.org

One preparation method involves reacting ferrocene with diaryl or dialkyl phosphine (B1218219) oxides under controlled conditions, followed by hydrolysis and crystallization. chemicalbook.com This method is noted for its mild reaction conditions and is considered suitable for industrial production. chemicalbook.com Another approach involves the deprotection of an intermediate by heating it in methanol (B129727) to obtain the final dtbpf product. chemicalbook.com

A practical and scalable synthesis of di-tert-butylphosphinoferrocene has been developed based on the metallation of ferrocene. orgsyn.org This method addresses issues related to air sensitivity by isolating the compound as its HBF₄ salt or the corresponding phosphine-borane adduct. orgsyn.org While some earlier procedures for di-tert-butylphosphinoferrocene synthesis used a large excess of ferrocene and tert-BuLi for deprotonation/metallation, resulting in lower yields and requiring dry-box work and sublimation for purification, optimized conditions have been explored. orgsyn.org

Key Precursors and Reagents

The synthesis of 1,1'-bis(di-tert-butylphosphino)ferrocene typically utilizes ferrocene as the starting material. orgsyn.orgchemicalbook.com Key reagents involved in the process include lithiating agents and chlorophosphines. For the synthesis of di-tert-butylphosphinoferrocene, precursors like ferrocene, potassium tert-butoxide, tert-butyllithium, and di-tert-butylchlorophosphine (B1329828) are used. orgsyn.org Boron trifluoride diethyl etherate has also been reported as a catalyst in reactions involving ferrocene and phosphine oxides. chemicalbook.com

Reaction Conditions and Optimization Strategies

Reaction conditions for the synthesis of ferrocene-based phosphines are crucial for achieving desired outcomes. For the metallation of ferrocene, performing the deprotonation at low temperatures is important, although not necessarily as low as -78 °C. orgsyn.org In one reported procedure, the reaction mixture is stirred at approximately -70 °C for a period, followed by warming to around 0 °C before the addition of di-tert-butylchlorophosphine. orgsyn.org The mixture is then typically stirred at ambient temperature for an extended period. orgsyn.org

Optimization strategies often focus on improving yield and purity, as well as addressing the air sensitivity of the products. Isolating the phosphine as a salt or adduct can help in handling and purification. orgsyn.org The use of inert gas protection during the reaction is also essential to prevent unwanted side reactions, such as oxidation of the phosphine. chemicalbook.com

In the preparation of 1,1'-bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride, a complex derived from dtbpf, the ligand is mixed with an organic solvent and stirred under a nitrogen atmosphere at elevated temperatures (50-70 °C) until clear, before adding bis(acetonitrile)palladium(II) chloride. google.com The reaction is then stirred at temperatures between 30-70 °C under nitrogen. google.com

Development of Analogous and Derivative Structures

The ferrocene scaffold allows for the development of a wide range of analogous and derivative structures by modifying the substituents on the cyclopentadienyl (B1206354) rings or replacing the phosphorus atoms with other pnictogens. mdpi.com This structural diversity enables tuning of the ligand's properties for specific catalytic applications.

Steric and Electronic Tuning through Ligand Modification

The steric and electronic properties of ferrocene-based phosphine ligands can be significantly tuned by varying the substituents on the phosphorus atoms and the ferrocene core. researchgate.netnih.gov The bulky di-tert-butylphosphino groups in dtbpf provide substantial steric protection around a metal center, which can prevent catalyst deactivation and enhance selectivity in catalytic reactions. chemblink.com The ferrocenyl group itself is an electron-rich moiety, and its electronic properties in organophosphines have been estimated to be similar to those of primary alkyl groups, being a better electron donor than a methyl group but a poorer donor than an ethyl group. nih.gov

Modifications to the ferrocene backbone or the phosphine substituents can influence the ligand's donor ability and steric bulk, impacting its performance in catalysis. For instance, replacing phenyl groups with ferrocenyl groups in phosphines can increase the σ-donor ability. nih.gov The steric influence of the ferrocenyl group in organophosphines has been clarified to be larger than cyclohexyl, tert-butyl, and o-tolyl groups, comparable to a mesityl group. nih.gov The ability to tune these properties is crucial for designing effective homogeneous and heterogeneous catalysts. researchgate.net

Data on the electronic properties of ferrocenylphosphines can be obtained through techniques like IR measurements of their metal carbonyl complexes. nih.gov Steric parameters, such as Tolman cone angles or %Vbur parameters, can be estimated from X-ray crystal structures of their metal complexes. nih.gov

Chiral Analogues for Asymmetric Catalysis

Chiral ferrocene ligands, including phosphines, have gained significant importance in asymmetric catalysis due to the presence of planar chirality and the ability to introduce central chirality through substituents. illinois.eduresearchgate.net Planar chirality in 1,2- and 1,1'-disubstituted ferrocene systems is a key feature that does not undergo racemization. illinois.edu

The synthesis of chiral ferrocenylphosphines often involves the lithiation of optically resolved ferrocene derivatives, such as N,N-dimethyl-1-ferrocenylethylamine, followed by reaction with chlorophosphines. oup.com This approach allows for the introduction of phosphino (B1201336) groups onto the ferrocene core with control over stereochemistry. oup.com Analogous bis(dimethylphosphino) derivatives have also been prepared using similar methods. oup.com

The development of chiral analogues aims to achieve high enantioselectivity in various asymmetric transformations. researchgate.net Examples of chiral ferrocene ligands include those with a terminal amino group on a pendant side chain, which have shown success in gold(I)-catalyzed asymmetric aldol (B89426) reactions. illinois.edu Another class of important chiral ferrocene ligands are the Josiphos-like ligands, which are effective in asymmetric hydrogenation of various substrates. illinois.edugoogle.com These ligands are typically synthesized through reactions involving chiral 1-ferrocenylethyl dimethylamine (B145610) (Ugi amine) as an intermediate, although this can sometimes involve tedious chiral resolution processes. google.com

More recent methods for synthesizing chiral ferrocene derivatives for asymmetric catalysis include transition-metal-catalyzed asymmetric C-H functionalization, which allows for the enantioselective incorporation of carbon-based functionalities onto the ferrocene backbone. chinesechemsoc.org The synthetic utility of these methods is demonstrated by the asymmetric synthesis of various chiral phosphine ligands, including Josiphos- and PPFA-type ligands. researchgate.net

The design of chiral ferrocene ligands focuses on the interplay of planar and central chirality, rigid bulkiness, and ease of derivatization to achieve high enantioselectivity and regioselectivity in asymmetric reactions. researchgate.net

Coordination Chemistry of 1,1 Bis Di Tert Butylphosphino Ferrocene Complexes

Ligand Properties and Coordination Modes

The coordination behavior of 1,1'-Bis(di-tert-butylphosphino)ferrocene is dictated by a combination of its electronic and steric characteristics. These properties influence the geometry, stability, and reactivity of the resulting metal complexes.

The 1,1'-Bis(di-tert-butylphosphino)ferrocene ligand is characterized by its strong electron-donating nature. This arises from two primary contributions: the phosphorus atoms of the di-tert-butylphosphino groups and the ferrocene (B1249389) backbone itself. The phosphorus atoms possess lone pairs of electrons that readily coordinate to metal centers. The tert-butyl groups, being alkyl groups, are electron-releasing, which increases the electron density on the phosphorus atoms and enhances their donor capability.

A defining feature of the dtbpf ligand is its significant steric bulk. This steric hindrance is primarily due to the presence of the two tert-butyl groups on each phosphorus atom. nih.gov The large spatial requirement of these groups creates a sterically crowded environment around the metal center upon coordination. This steric bulk can provide a protective effect for the metal center, stabilizing the resulting complex. nih.gov

1,1'-Bis(di-tert-butylphosphino)ferrocene typically functions as a bidentate ligand, coordinating to a metal center through both phosphorus atoms to form a chelate ring. The flexibility of the ferrocene backbone allows the two phosphino (B1201336) groups to span a range of distances and adopt various coordination geometries.

A critical parameter that defines the chelating properties of a bidentate ligand is its bite angle, the P-M-P angle in a coordinated complex. The natural bite angle of a ligand is determined by the geometry of its backbone. The dtbpf ligand is known to accommodate a wide range of bite angles, which in turn influences the geometry and reactivity of the metal complex. For instance, in a monomeric copper(I) complex, dtbpf exhibits a remarkably large P-Cu-P bite angle of 120.070(19)°. rsc.orgnih.gov

The magnitude of the bite angle can have a significant impact on catalytic activity. In palladium-catalyzed cross-coupling reactions, for example, it is generally accepted that wider bite angles can facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. researchgate.net By enforcing a specific geometry on the metal center, the bite angle of the dtbpf ligand can be a key factor in controlling the selectivity and efficiency of a catalytic transformation. chemeurope.com

Formation of Transition Metal Complexes with 1,1'-Bis(di-tert-butylphosphino)ferrocene

The versatile ligand properties of dtbpf have been exploited in the synthesis of a wide array of transition metal complexes, with those of palladium and copper being particularly well-studied.

The coordination of 1,1'-Bis(di-tert-butylphosphino)ferrocene to palladium has been extensively utilized, primarily in the development of catalysts for cross-coupling reactions. The most common and well-characterized palladium complex of dtbpf is [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), often denoted as [PdCl2(dtbpf)]. This complex serves as a stable and efficient precatalyst for a variety of transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

In the solid state, the [PdCl2(dtbpf)] complex typically exhibits a distorted square planar geometry around the palladium center, with the dtbpf ligand chelating to the metal through its two phosphorus atoms. The steric bulk of the di-tert-butylphosphino groups influences the geometry of the complex. The P-Pd-P bite angle in such complexes is a key structural feature. It has been reported that the dtbpf ligand can remain coordinated in a bidentate fashion throughout a catalytic cycle. researchgate.net

While the dichloropalladium(II) complex is the most prominent, other palladium complexes of dtbpf have also been synthesized and studied, including those with different halide ligands (e.g., [PdBr2(dtbpf)]). The structural diversity of these complexes is largely centered around the square planar geometry of Pd(II), with variations in the ancillary ligands.

The coordination chemistry of 1,1'-Bis(di-tert-butylphosphino)ferrocene with copper, particularly copper(I), reveals a remarkable structural diversity. The resulting complexes can vary from simple monomers to complex polynuclear assemblies, depending on the stoichiometry of the reactants and the nature of the copper(I) salt used.

Several distinct structural motifs have been identified for copper(I)-dtbpf complexes:

Monomeric Complexes : A monomeric complex, [CuI(dtbpf)], has been isolated and structurally characterized. In this complex, the dtbpf ligand chelates to a single copper(I) center, resulting in a large P-Cu-P bite angle. rsc.orgnih.gov

Tetranuclear Complexes : Tetrameric copper(I) complexes with a pseudo-cubane-like structure have been reported, such as [Cu4(μ3-Cl)4(μ-dtbpf)2]. In this structure, the dtbpf ligands bridge between copper atoms in the Cu4Cl4 core. rsc.org

Trimeric and Hexanuclear Complexes : A trimeric copper(I) framework has been observed in the complex [Cu6(μ3-Br)4(μ2-Br)2(μ-dtbpf)3], where three bidentate dtbpf ligands bridge two [Cu3(μ3-Br)2(μ2-Br)] units. rsc.org Another hexanuclear complex, [Cu6(μ3-I)6(μ-dtbpf)2], features two [Cu3(μ3-I)3] motifs bridged by two dtbpf ligands. rsc.org

In these polynuclear copper complexes, the dtbpf ligand can act as a bridging ligand, spanning two or more copper centers, in contrast to its chelating role in monomeric complexes. This demonstrates the versatility of the dtbpf ligand in accommodating different coordination modes to form a wide range of structurally diverse copper complexes. The coordination geometry around the copper centers in these complexes is typically tetrahedral.

The following table provides a summary of selected copper(I) complexes with 1,1'-Bis(di-tert-butylphosphino)ferrocene and their key structural features.

Complex FormulaStructural TypeDtbpf Coordination ModeKey Structural Feature
[CuI(dtbpf)]MonomericChelatingLarge P-Cu-P bite angle of 120.070(19)° rsc.orgnih.gov
[Cu4(μ3-Cl)4(μ-dtbpf)2]TetranuclearBridgingPseudo-cubane like Cu4Cl4 core rsc.org
[Cu6(μ3-Br)4(μ2-Br)2(μ-dtbpf)3]TrimericBridgingTwo [Cu3(μ3-Br)2(μ2-Br)] units bridged by dtbpf rsc.org
[Cu6(μ3-I)6(μ-dtbpf)2]HexanuclearBridgingTwo [Cu3(μ3-I)3] motifs bridged by dtbpf rsc.org

Iron, Rhodium, Ruthenium, Iridium, Platinum, Titanium, and Zirconium Complexes

The coordination of 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) to various transition metal centers has been a subject of interest due to the potential applications of the resulting complexes in catalysis and materials science. The bulky tert-butyl groups on the phosphorus atoms significantly influence the geometry and reactivity of these complexes.

Iron Complexes: While the coordination chemistry of dtbpf with its parent metal, iron, is less explored than that of its diphenylphosphino analogue (dppf), studies on related systems provide valuable insights. For instance, the reaction of 1,1'-bis(diphenylphosphino)ferrocene with iron carbonyls such as Fe₂(CO)₉ and Fe₃(CO)₁₂ has been shown to produce a variety of complexes with different coordination modes of the dppf ligand. doi.org These include mononuclear and polynuclear iron carbonyl derivatives where the dppf ligand can act as a chelating or a bridging ligand. doi.org The synthesis and characterization of analogous dtbpf-iron carbonyl complexes would be expected to yield structurally similar compounds, although the increased steric bulk of the tert-butyl groups might favor specific coordination geometries.

Rhodium Complexes: The coordination of dtbpf to rhodium centers is anticipated to form complexes with significant catalytic potential, particularly in processes like hydrogenation and hydroformylation. While specific studies on dtbpf-rhodium complexes are not extensively detailed in the provided search results, research on rhodium complexes with other bulky phosphine (B1218219) ligands suggests that dtbpf would likely form square planar Rh(I) or octahedral Rh(III) complexes. The steric hindrance from the tert-butyl groups would play a crucial role in determining the coordination number and geometry, potentially leading to the formation of monoligated or trans-chelated species.

Ruthenium Complexes: Ruthenium complexes featuring phosphine ligands are well-known for their catalytic activity in a wide range of organic transformations. The coordination of dtbpf to ruthenium is expected to yield stable complexes with interesting reactivity. Spectroscopic techniques such as ³¹P NMR would be instrumental in characterizing the coordination environment of the dtbpf ligand in such complexes. The electronic properties of the ferrocene backbone in dtbpf can also influence the electronic structure and, consequently, the reactivity of the ruthenium center.

Iridium Complexes: Iridium complexes bearing phosphine ligands have been extensively studied for their roles in C-H activation and catalysis. The reaction of dtbpf with iridium precursors would likely lead to the formation of square planar Ir(I) or octahedral Ir(III) complexes. For instance, the related ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been shown to stabilize iridium in various oxidation states, including Ir(I), Ir(0), and Ir(-I). semanticscholar.org The oxidative addition of small molecules to Ir(I)-dtbpf complexes is a plausible reactive pathway, leading to the formation of six-coordinate iridium(III) species. wikipedia.orglibretexts.org

Platinum Complexes: The coordination chemistry of dtbpf with platinum(II) has been investigated, leading to the formation of complexes with interesting structural features. The reaction of dtbpf with platinum precursors can yield square planar complexes. For example, the synthesis of platinum(II) complexes with the analogous 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has been well-documented. nih.govresearchgate.net The bulky nature of the dtbpf ligand can influence the geometry and reactivity of these platinum complexes. In some cases, the steric hindrance may prevent the formation of simple chelated structures, leading to alternative coordination modes or the formation of dinuclear species. The thermal decomposition of platinum(II) complexes containing phosphine ligands has been studied, with mechanisms often involving initial ligand dissociation followed by reductive elimination. harvard.edu

Titanium and Zirconium Complexes: The coordination chemistry of dtbpf with early transition metals like titanium and zirconium is a less explored area. However, studies on titanium and zirconium complexes with other bulky phosphine and multidentate ligands suggest that dtbpf could act as a supporting ligand in various catalytic reactions, including polymerization and hydrosilylation. doi.orgrsc.org The synthesis of such complexes would likely involve the reaction of dtbpf with titanium or zirconium halide precursors. The resulting complexes could exhibit diverse coordination geometries depending on the metal's oxidation state and the stoichiometry of the reaction. The larger ionic radii of zirconium compared to titanium might lead to differences in the coordination environment and reactivity of their respective dtbpf complexes. nih.gov

Stability and Reactivity of Metal-dtbpf Adducts

The stability and reactivity of metal-dtbpf adducts are intrinsically linked to the electronic and steric properties of the dtbpf ligand and the nature of the metal center.

Kinetic Lability: The kinetic lability of ligands in metal-dtbpf adducts refers to the rate at which they can be exchanged with other ligands. The bulky di-tert-butylphosphino groups are expected to influence the kinetics of ligand substitution reactions. The steric hindrance around the metal center can slow down associative ligand exchange pathways. Conversely, the strong trans-effect of the phosphine ligands can labilize the ligands positioned opposite to them, potentially facilitating dissociative substitution pathways. The lability of a complex is a critical factor in its catalytic activity, as substrate binding and product release are often key steps in a catalytic cycle.

Reactivity Patterns: The reactivity of metal-dtbpf complexes is largely dictated by fundamental organometallic reaction steps such as oxidative addition and reductive elimination.

Oxidative Addition: This reaction involves the addition of a molecule to the metal center, leading to an increase in both the oxidation state and the coordination number of the metal. wikipedia.orglibretexts.org Metal-dtbpf complexes, particularly those with metals in low oxidation states (e.g., Rh(I), Ir(I), Pt(0)), are expected to undergo oxidative addition with various substrates like hydrogen, alkyl halides, and C-H bonds. The electron-rich nature of the dtbpf ligand can enhance the electron density at the metal center, thereby promoting oxidative addition.

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the metal center couple and are eliminated as a single molecule, resulting in a decrease in the metal's oxidation state and coordination number. wikipedia.orgumb.edu Reductive elimination is often the product-forming step in catalytic cycles. The steric bulk of the dtbpf ligand can influence the rate and selectivity of reductive elimination. For this reaction to occur, the two ligands to be eliminated generally need to be in a cis-coordination geometry. wikipedia.org The rigid backbone of the ferrocene ligand in dtbpf can impose geometric constraints that may favor or hinder the attainment of the required transition state for reductive elimination. In some palladium complexes with bulky phosphine ligands, C-X bond reductive elimination has been observed. researchgate.net

Catalytic Applications of 1,1 Bis Di Tert Butylphosphino Ferrocene

Cross-Coupling Reactions

The palladium complex of 1,1'-Bis(di-tert-butylphosphino)ferrocene, [PdCl2(dtbpf)], is a versatile and highly efficient catalyst for a variety of cross-coupling reactions. Its bulky di-tert-butylphosphino groups create a sterically demanding environment around the metal center, which facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to high yields and broad substrate scope.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for the formation of carbon-carbon bonds. The [PdCl2(dtbpf)] catalyst has demonstrated remarkable efficacy in mediating these reactions, particularly with challenging substrates like sterically hindered aryl chlorides. The catalyst's high activity allows for reactions to be carried out under mild conditions, often at room temperature, with low catalyst loadings.

Aryl HalideBoronic Acid/EsterBaseSolventTemp (°C)Yield (%)
4-ChloroanisolePhenylboronic AcidK2CO3DMF120High
Aryl ChloridesArylboronic AcidsVariousVariousRT - 100Good to Excellent
Aryl BromidesPhenylboronic AcidNa2CO3Methanol (B129727)/WaterRTHigh
Heteroaryl HalidesMIDA boronatesVariousVariousRTGood
This table presents a selection of Suzuki-Miyaura reactions catalyzed by [PdCl2(dtbpf)], showcasing its versatility with different substrates and conditions.

Amination Reactions of Aryl Halides

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The [PdCl2(dtbpf)] complex, in conjunction with a suitable base, effectively catalyzes the coupling of a wide range of aryl halides with various primary and secondary amines. The steric

Hydrogenation Reactions

Asymmetric Hydrogenation

A comprehensive review of scientific literature did not yield specific examples of 1,1'-Bis(di-tert-butylphosphino)ferrocene being utilized as a ligand in asymmetric hydrogenation reactions. While ferrocene-based chiral phosphine (B1218219) ligands are a well-established class of ligands for asymmetric hydrogenation, the specific use of the achiral dtbpf ligand for enantioselective hydrogenation is not prominently documented. The inherent achirality of the dtbpf molecule itself would necessitate a chiral substrate or a chiral auxiliary for any potential enantioselective transformation.

Substrate Scope and Enantioselectivity Studies

In the absence of specific studies on the application of 1,1'-Bis(di-tert-butylphosphino)ferrocene in asymmetric hydrogenation, there is no available data to report on its substrate scope or enantioselectivity in such reactions.

C-H Activation and Functionalization

A notable application of 1,1'-Bis(di-tert-butylphosphino)ferrocene is in the copper(I)-catalyzed C-H activation and subsequent carboxylation of terminal alkynes with carbon dioxide (CO2). This reaction provides a direct route to propiolic acids, which are valuable intermediates in organic synthesis.

Research has demonstrated that copper(I) complexes incorporating the dtbpf ligand are highly efficient catalysts for this transformation. rsc.orgnih.govrsc.org A series of copper(I) complexes, such as [CuBr(dtbpf)] and [CuI(dtbpf)], have been synthesized and characterized for this purpose. rsc.orgnih.gov These catalytic systems have been shown to facilitate the conversion of a variety of terminal alkynes to their corresponding propiolic acids in moderate to good yields, typically ranging from 80% to 96%. rsc.orgnih.gov

A key advantage of this dtbpf-based copper catalytic system is its ability to operate under mild reaction conditions. The carboxylation reactions proceed at ambient temperature (25 °C) and atmospheric pressure of CO2, making it a more practical and environmentally benign method compared to those requiring high pressures or temperatures. rsc.orgnih.gov The catalyst loading is typically around 2 mol%. rsc.orgnih.gov

The catalytic cycle is proposed to involve the activation of the terminal alkyne by the copper center, with the assistance of a base, to form a copper acetylide intermediate. Carbon dioxide then inserts into the copper-carbon bond, and subsequent protonolysis yields the propiolic acid product and regenerates the active catalyst. The dtbpf ligand plays a crucial role in stabilizing the copper(I) center and promoting the catalytic activity.

The substrate scope of this reaction is broad, encompassing various substituted phenylacetylenes. The electronic nature of the substituents on the aromatic ring, whether electron-donating or electron-withdrawing, does not significantly hamper the reaction, and good to excellent yields are consistently obtained.

Table 1: Copper-catalyzed Carboxylation of Various Terminal Alkynes with CO2 using a dtbpf-based catalyst

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene3-Phenylpropiolic acid96
24-Methylphenylacetylene3-(p-Tolyl)propiolic acid92
34-Methoxyphenylacetylene3-(4-Methoxyphenyl)propiolic acid95
44-Chlorophenylacetylene3-(4-Chlorophenyl)propiolic acid90
54-Nitrophenylacetylene3-(4-Nitrophenyl)propiolic acid80
61-Ethynylcyclohexene3-(Cyclohex-1-en-1-yl)propiolic acid85
7Ethynyltrimethylsilane3-(Trimethylsilyl)propiolic acid90

Reaction Conditions: 2 mol% catalyst, Cs2CO3 (1.5 equiv), DMF, 25 °C, 1 atm CO2. Data compiled from rsc.org.

Other Metal-Catalyzed Transformations

There is no specific information available in the surveyed scientific literature on the application of 1,1'-Bis(di-tert-butylphosphino)ferrocene as a ligand in the beta-boration of unsaturated amides. While copper-catalyzed beta-boration is a known transformation, the use of the dtbpf ligand in this context has not been reported.

A review of the available literature did not provide any specific examples of 1,1'-Bis(di-tert-butylphosphino)ferrocene being employed as a catalyst or ligand for the dearomative bisfunctionalization of indoles. This specific transformation with the dtbpf ligand is not a documented application.

Synthesis of Polycyclic Indoles

The construction of polycyclic indole (B1671886) skeletons, which are prevalent in natural products and pharmaceuticals, has been significantly advanced through palladium-catalyzed reactions. nih.govmdpi.com One of the most powerful methods for synthesizing substituted indoles is the Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgnih.gov When applied in an intramolecular fashion, this reaction becomes a potent strategy for assembling 3,n-fused tricyclic indole frameworks.

The catalytic cycle of the Larock annulation involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular cyclization and reductive elimination to regenerate the catalyst. wikipedia.org The efficiency, selectivity, and functional group tolerance of this process are highly dependent on the ligand coordinated to the palladium center.

1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) is employed as a ligand in these complex transformations. nih.gov Its key features are the strong electron-donating nature and the steric bulk of the tert-butyl groups, which promote the formation of the active catalytic species and facilitate the crucial reductive elimination step. The defined stereochemistry and rigidity of the ferrocene (B1249389) backbone also contribute to the stability and activity of the catalyst, making it suitable for demanding intramolecular cyclizations that lead to the formation of fused ring systems.

Below is a representative table illustrating the components of a dtbpf-palladium catalyzed system for the synthesis of a polycyclic indole via an intramolecular Larock-type annulation.

Role Component Description
Substrate ortho-iodoaniline with alkyne tetherThe starting material containing both the aniline (B41778) and alkyne moieties required for the intramolecular cyclization.
Catalyst Precursor Palladium source (e.g., Pd₂(dba)₃)Provides the Pd(0) active species for the catalytic cycle.
Ligand 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)A bulky, electron-rich ligand that stabilizes the palladium catalyst and promotes key steps in the catalytic cycle.
Base Inorganic Base (e.g., K₂CO₃, Cs₂CO₃)Necessary for the cyclization and catalyst regeneration steps.
Solvent Aprotic Polar Solvent (e.g., DMF, Dioxane)Provides the medium for the reaction to proceed effectively.

Application in Complex Molecule Synthesis (e.g., Paucifloral F)

The utility of the 1,1'-Bis(di-tert-butylphosphino)ferrocene-palladium system extends to the total synthesis of complex natural products. A notable example is its application in synthetic routes toward Paucifloral F, a resveratrol-based natural product. nih.gov The core structure of Paucifloral F features a substituted indanone, which is a type of cyclic ketone. nih.gov

A key step in the concise synthesis of Paucifloral F is a stereoselective palladium-catalyzed α-arylation of a 3-aryl-1-indanone. nih.govnih.gov This reaction creates a crucial carbon-carbon bond at the α-position of the ketone, establishing the complex framework of the target molecule. The success of such α-arylation reactions is highly dependent on the catalyst system employed.

Research has identified that well-defined, air-stable palladium complexes bearing bis-phosphinoferrocene ligands are exceptionally active for the α-arylation of ketones. acs.org Specifically, [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), or (DtBPF)PdCl₂, has been demonstrated to be one of the most active and practical catalysts for coupling various ketones with aryl chlorides and bromides, providing high yields under relatively mild conditions and at low catalyst loadings. acs.org The high efficacy of the dtbpf-palladium catalyst in this specific type of transformation makes it a powerful tool for constructing the core of complex molecules like Paucifloral F. acs.orgnih.gov

The table below outlines the general components for the key α-arylation step facilitated by the dtbpf-palladium catalyst system in the synthesis of Paucifloral F.

Role Component Description
Substrate 3-Aryl-1-indanoneThe ketone substrate that undergoes arylation at the α-position.
Coupling Partner Aryl BromideThe source of the aryl group being added to the indanone core.
Catalyst (DtBPF)PdCl₂The pre-formed, air-stable catalyst complex containing the C₂₆H₄₄FeP₂ ligand, enabling the efficient C-C bond formation. acs.org
Base Strong, non-nucleophilic base (e.g., NaOtBu)Required to generate the enolate of the indanone for the catalytic cycle. acs.org
Solvent Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)Provides the necessary reaction environment.

Mechanistic Investigations of Catalytic Pathways Involving C26h44fep2

Elucidation of Active Species and Catalytic Cycles

Identifying the true catalytically active species in reactions involving C26H44FeP2 and a metal center, particularly iron, is a critical step in understanding the catalytic mechanism. The nature of the active species can vary significantly depending on the specific reaction, the iron source (often a precatalyst), and the reaction conditions. Unlike the relatively well-defined catalytic cycles in some precious metal systems, iron catalysis often involves complex mixtures of species, including various oxidation states and coordination environments, which can be challenging to characterize due to their paramagnetic nature and instability. nih.gov

Research in iron-catalyzed cross-coupling reactions, for instance, has highlighted the difficulties in definitively identifying the active iron species. While low-valent iron species (oxidation states below +2) were historically hypothesized to be active, recent studies using well-defined iron(II)-ligand complexes as precatalysts are enabling more detailed investigations into whether these low-valent species are indeed accessible and catalytically relevant with stabilizing ligands like dtbpf. nih.gov Physical-inorganic spectroscopic techniques, sometimes combined with X-ray diffraction and theoretical studies, are employed to elucidate the coordination environment and electronic structure of iron active sites. nih.gov Tracking unstable intermediates using techniques like freeze-trapped methods can also aid in their characterization. nih.gov

In some catalytic systems involving dtbpf, the active species may be generated in situ from a precatalyst. For example, in palladium-catalyzed reactions, a precatalyst like [Pd(dtbpf)Cl₂] can be used, from which the active palladium(0) species is generated. sigmaaldrich.com While this is a palladium system, the principle of generating the active species from a dtbpf-metal precatalyst is relevant. The elucidation often involves spectroscopic monitoring (e.g., ³¹P NMR) to track the fate of the ligand and the metal center throughout the catalytic cycle. researchgate.netrsc.org

Role of Ligand Dissociation and Association in Reaction Progress

Ligand dissociation and association play a pivotal role in the progress of catalytic reactions involving this compound. The ability of the dtbpf ligand to bind to and dissociate from the metal center at different stages of the catalytic cycle is crucial for facilitating substrate coordination and product release. The bulky nature of the tert-butyl groups in dtbpf can influence the lability of the ligand and the accessibility of the metal center to reacting substrates.

In many catalytic cycles, a vacant coordination site on the metal center is required for substrate binding, often generated by the dissociation of a weakly bound ligand or, in some cases, one or both arms of the diphosphine ligand. The association of substrates then leads to subsequent steps in the cycle, such as oxidative addition, insertion, or transmetalation. Following product formation, the release of the product and re-association of the ligand (or a solvent molecule) regenerate the catalyst for the next cycle.

Studies investigating catalytic mechanisms often examine the coordination mode of the dtbpf ligand throughout the reaction. For instance, ³¹P NMR monitoring can indicate whether dtbpf remains coordinated in a bidentate fashion or if one of the phosphine (B1218219) arms dissociates, leading to a monodentate coordination mode. researchgate.net The dynamic equilibrium between different coordination modes can impact the reactivity and selectivity of the catalyst. The solvent can also influence ligand effects on catalytic activity. unive.it

Influence of dtbpf's Steric and Electronic Profile on Transition States

The steric and electronic profile of the dtbpf ligand significantly influences the transition states of catalytic reactions. The bulky tert-butyl groups create a substantial steric environment around the metal center, which can impact substrate approach, regioselectivity, and stereoselectivity. This steric bulk can favor the formation of specific transition states by blocking certain reaction pathways or forcing substrates to approach the metal center from a particular direction.

Electronically, dtbpf is considered an electron-rich ligand due to the alkyl substituents on the phosphorus atoms and the electron-donating nature of the ferrocene (B1249389) backbone. This electron density can be donated to the metal center, influencing its oxidation state stability and its ability to undergo key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The electronic properties of the ligand can alter the electron density at the metal center, thereby affecting the activation energy of transition states.

Detailed experimental and computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand how the steric and electronic parameters of dtbpf influence the energetics and geometries of transition states. mdpi.commdpi.com These studies can provide insights into the preferred reaction pathways and the origin of observed selectivity. For example, DFT calculations have been used to support proposed electronic states of catalytic complexes and help explain observed reactivity differences. researchgate.net

Kinetic Studies and Rate-Determining Steps

Kinetic data, often combined with spectroscopic monitoring and computational studies, can help to differentiate between various proposed mechanisms. For instance, kinetic isotope effects can provide insights into whether C-H bond activation or other bond-breaking events are involved in the rate-determining step. rsc.org

Identifying the rate-determining step is crucial for optimizing reaction conditions and catalyst design. In some cross-coupling reactions catalyzed by palladium complexes, reductive elimination or transmetalation steps have been suggested as potentially rate-determining. researchgate.net While specific kinetic studies on iron-catalyzed reactions solely employing dtbpf might be less extensively reported compared to palladium systems, the general principles of kinetic analysis apply to elucidating the mechanism and rate limitations in iron catalysis as well. nih.gov

Proposed Reaction Mechanisms for Key Transformations

Based on experimental observations, spectroscopic data, and theoretical calculations, various reaction mechanisms have been proposed for transformations catalyzed by metal complexes featuring the dtbpf ligand, including those involving iron. These mechanisms outline the sequence of elementary steps that lead from reactants to products, involving the interaction with the metal catalyst.

For iron-catalyzed cross-coupling reactions, proposed mechanisms often involve oxidative addition of an organic halide to a low-valent iron species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the C-C bond. nih.gov However, the exact nature of the iron species and the detailed steps can vary and are subjects of ongoing debate due to the complexity of iron chemistry. nih.gov Alternative pathways, such as radical mechanisms, have also been proposed for some iron-catalyzed reactions. nih.govmdpi.com

In palladium-catalyzed reactions utilizing dtbpf, such as Suzuki-Miyaura coupling, the generally accepted mechanism involves oxidative addition of the organic halide to Pd(0), transmetalation with the boronic acid or ester, and reductive elimination of the coupled product, regenerating the Pd(0) species. sigmaaldrich.commdpi.com The dtbpf ligand supports these steps by stabilizing the different palladium oxidation states and influencing the rates of the elementary steps. mdpi.com

Mechanistic studies often involve synthesizing and characterizing proposed intermediates to provide experimental support for the proposed catalytic cycle. nih.gov Computational methods, such as DFT, are increasingly used to model the energetics of proposed transition states and intermediates, helping to validate or refute mechanistic hypotheses. mdpi.commdpi.com

Computational and Theoretical Studies on C26h44fep2 and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular structures of transition metal complexes, including those containing iron and phosphine (B1218219) ligands like C26H44FeP2. DFT calculations can predict equilibrium geometries by minimizing the total energy of the system with respect to atomic coordinates. This allows researchers to obtain precise structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the complex's three-dimensional arrangement and flexibility.

Prediction of Electronic Properties and Reactivity Profiles

Computational methods, particularly DFT, are instrumental in predicting the electronic properties of this compound and its metal complexes. These properties, including molecular orbital energies, spin states, charge distribution, and the nature of metal-ligand bonding, are fundamental to understanding the complex's reactivity.

DFT studies on iron phosphine complexes have explored the electronic structure and bonding character, revealing how different phosphine ligands perturb the electronic environment of the iron center nih.govsigmaaldrich.com. For example, computational investigations have examined the ligand field splitting (10Dq) in iron(II) phosphine complexes, demonstrating how variations in phosphine ligands can lead to differences in electronic structure nih.gov. These calculations can also predict spin states, which are important for understanding the magnetic properties and reactivity of iron complexes cenmed.comsigmaaldrich.comwikipedia.org. The predicted electronic properties can be correlated with experimental spectroscopic data, such as Mössbauer and magnetic circular dichroism (MCD) spectroscopy, to gain a comprehensive understanding of the electronic structure nih.govsigmaaldrich.comwikipedia.org. Understanding the electronic properties allows for the prediction of potential reaction pathways and the complex's propensity to undergo oxidation or reduction, thus informing its reactivity profile sigmaaldrich.comamericanelements.com.

Mechanistic Insights from Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of reactions involving iron complexes supported by phosphine ligands. By calculating the energies of proposed intermediates and transition states, computational studies can map out reaction pathways, determine activation energy barriers, and identify the rate-determining steps. nih.govnih.gov This provides detailed insights into how these complexes catalyze transformations.

DFT calculations have been extensively used to investigate the mechanisms of various reactions catalyzed by iron complexes with phosphine ligands, such as cross-coupling reactions and functionalization of organic molecules. nih.govwikipedia.org These studies can reveal the nature of transient intermediates that may be difficult to detect experimentally. For instance, computational studies have explored the mechanisms of reactions involving the activation of small molecules by iron complexes, providing details on bond cleavage and formation processes. cenmed.comresearchgate.net By comparing the energy profiles of different plausible pathways, computational modeling helps to validate or refute proposed mechanisms and provides a deeper understanding of the factors controlling reactivity and selectivity.

Ligand Design Principles from Computational Chemistry

Computational chemistry provides powerful tools for the rational design and optimization of ligands like this compound for specific applications, particularly in catalysis. By computationally assessing the electronic and steric properties of potential ligands and their interactions with a metal center, researchers can predict their performance before extensive synthesis and experimental testing.

Computational methods can help quantify steric parameters, such as cone angles or buried volume, for phosphine ligands, which are known to significantly influence catalytic activity and selectivity. Furthermore, calculations can probe the electronic tuning capabilities of different substituents on the phosphine ligand, affecting the electron density at the metal center and thus its reactivity. nih.govsigmaaldrich.com Computational tools like virtual screening and docking can be used to evaluate large libraries of potential ligand structures for their binding affinity and suitability for a particular catalytic transformation. This iterative process of computational design, prediction, and experimental validation accelerates the discovery of improved ligands for homogeneous catalysis.

Molecular Dynamics Simulations of Complex Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. While less common than DFT for ground-state electronic structure of relatively rigid complexes, MD can provide valuable insights into the dynamic properties of this compound and its interactions in various environments, such as in solution or at interfaces.

Advanced Spectroscopic Characterization Methodologies in Research on Dtbpf

Vibrational Spectroscopy (IR and Raman) for Investigating Bonding and Structure

In the context of dtbpf and its metal complexes, IR spectroscopy is frequently employed for characterization. rsc.orgrsc.orgresearchgate.net The infrared spectrum of dtbpf exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule. rsc.org For instance, the stretching and bending vibrations of the C-H and C-C bonds within the cyclopentadienyl (B1206354) rings and the tert-butyl groups, as well as the P-C bonds, all appear at distinct frequencies. When dtbpf acts as a ligand and coordinates to a metal center, shifts in the vibrational frequencies of the phosphine (B1218219) groups and the ferrocene (B1249389) backbone can be observed. nih.gov These shifts provide valuable information about the strength of the metal-ligand bond and any structural changes the dtbpf ligand undergoes upon coordination.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. ksu.edu.saspectroscopyonline.com While IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, Raman spectroscopy probes vibrations that cause a change in the polarizability of the molecule. nih.gov This makes Raman particularly useful for studying the symmetric vibrations and the homo-nuclear bonds, such as the C-C bonds within the cyclopentadienyl rings of the dtbpf molecule. spectroscopyonline.com

A comparative table of expected vibrational modes for dtbpf is presented below.

Vibrational ModeExpected IR ActivityExpected Raman ActivityNotes
C-H stretching (Cp rings)StrongWeak
C-H stretching (tert-butyl)StrongMedium
C-C stretching (Cp rings)MediumStrongProvides insight into the integrity of the ferrocene structure.
P-C stretchingMediumMediumSensitive to the coordination environment of the phosphorus atoms.
Fe-Cp stretchingWeakStrongA low-frequency mode that is characteristic of the metallocene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of dtbpf in the solution state. Both ¹H and ³¹P NMR are routinely used. rsc.orgrsc.orgresearchgate.net

³¹P NMR is particularly informative due to the presence of two phosphorus atoms in the dtbpf molecule. researchgate.net The chemical shift of the phosphorus signal provides information about the electronic environment of the phosphorus nuclei. researchgate.net In a typical ³¹P{¹H} NMR spectrum of free dtbpf, a single resonance is observed, indicating the chemical equivalence of the two phosphino (B1201336) groups. researchgate.net Upon coordination to a metal center, the ³¹P chemical shift can change significantly, providing direct evidence of ligand binding. The magnitude of this change can offer insights into the nature of the metal-phosphorus bond.

¹H NMR spectroscopy provides detailed information about the proton environment in dtbpf. The spectrum typically shows distinct signals for the protons on the cyclopentadienyl rings and the protons of the tert-butyl groups. The integration of these signals can confirm the ratio of these different types of protons, while their multiplicity can provide information about spin-spin coupling with neighboring nuclei.

NucleusTypical Chemical Shift (ppm)Information Provided
³¹PVariesElectronic environment of the phosphorus atoms, coordination shifts upon binding to metals. researchgate.netresearchgate.net
¹H (Cp rings)~4.0-4.5Symmetry and substitution pattern of the cyclopentadienyl rings.
¹H (tert-butyl)~1.2-1.5Presence and environment of the bulky tert-butyl groups.

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques offer powerful tools to probe the elemental composition, oxidation states, and electronic structure of dtbpf.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and, crucially, the oxidation states of the elements within the top few nanometers of a sample. mdpi.com In the context of dtbpf, XPS can be used to determine the oxidation state of the iron center. The binding energy of the Fe 2p core-level electrons is sensitive to the oxidation state of the iron atom. rsc.orgresearchgate.net For instance, a shift in the Fe 2p binding energy can indicate whether the iron is in the Fe(II) or Fe(III) state. This is particularly useful when studying redox processes involving dtbpf or its derivatives. The technique can also be used to analyze the P 2p and C 1s regions to gain further insights into the chemical environment of the phosphorus and carbon atoms.

Core LevelTypical Binding Energy Range (eV)Information Obtained
Fe 2p706-715Oxidation state of the iron center (e.g., Fe(II) vs. Fe(III)). rsc.orgresearchgate.net
P 2p130-135Chemical environment of the phosphorus atoms.
C 1s284-288Distinguishes between carbon in the cyclopentadienyl rings and the tert-butyl groups.

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a technique that provides detailed information about the unoccupied electronic states of a material. rsc.orgdiamond.ac.ukwikipedia.org By exciting a core electron to an unoccupied level, NEXAFS probes the partial density of unoccupied states and can reveal information about molecular orientation and chemical bonding. mit.eduifnano.de For dtbpf, NEXAFS at the Fe L-edge and the C K-edge can be particularly insightful. The Fe L-edge spectrum is sensitive to the electronic structure of the iron center, including the d-orbital occupancy and the ligand field environment. nih.gov The C K-edge spectrum can provide information about the orientation of the cyclopentadienyl rings, especially in thin films or adsorbed layers. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study species with unpaired electrons. nih.govnih.govbiointerfaceresearch.com While dtbpf itself is a diamagnetic molecule with no unpaired electrons and is therefore EPR silent, its oxidized form, [dtbpf]⁺, or its complexes with paramagnetic metal ions would be EPR active. youtube.comrsc.org

Should a paramagnetic species of dtbpf be generated, for example, through electrochemical oxidation, EPR spectroscopy would be a powerful tool for its characterization. The EPR spectrum would provide information about the g-tensor and any hyperfine coupling to magnetic nuclei, such as ³¹P and ¹H. This data would offer detailed insights into the electronic structure of the paramagnetic center and the distribution of the unpaired electron's spin density within the molecule.

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transitions

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. nih.govwpmucdn.com It is particularly powerful for studying the electronic transitions of paramagnetic species. nih.govrsc.org For a paramagnetic dtbpf species, such as [dtbpf]⁺, MCD spectroscopy could provide detailed information about its electronic structure. The technique is especially useful for assigning electronic transitions that may be weak or overlapping in a standard absorption spectrum. The temperature and magnetic field dependence of the MCD signal can provide insights into the spin state and the nature of the ground and excited electronic states. researchgate.net

Transient Absorption Spectroscopy for Reaction Intermediates and Dynamics

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the ultrafast dynamics of photoexcited molecules. In a typical TA experiment, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance of the sample as a function of time. This allows for the observation of short-lived electronic excited states and reaction intermediates on timescales ranging from femtoseconds to nanoseconds. princeton.edumsu.edu

While specific transient absorption studies focused solely on the dtbpf ligand are not extensively documented in the reviewed literature, the technique has been widely applied to understand the photophysical properties and reaction dynamics of various organometallic complexes, including those with structural similarities to dtbpf-metal complexes. researchgate.netnih.govosti.gov These studies provide a framework for understanding the potential applications of TA spectroscopy in dtbpf research.

Key applications and potential research findings for dtbpf could include:

Elucidation of Excited-State Properties: By observing the decay of excited states, TA spectroscopy can determine their lifetimes and identify the pathways of relaxation, such as intersystem crossing and internal conversion. For dtbpf-metal complexes, this could reveal the nature of metal-to-ligand charge transfer (MLCT) or ligand-field excited states.

Identification of Reaction Intermediates: In photocatalytic cycles involving dtbpf-metal complexes, TA spectroscopy could be used to detect and characterize transient intermediates that are crucial to the catalytic mechanism. The appearance and decay of new absorption features in the transient spectra can be correlated with the formation and consumption of these species.

Mechanistic Insights into Catalysis: By monitoring the kinetics of the formation and decay of intermediates under different reaction conditions, detailed mechanistic information about catalytic processes, such as cross-coupling reactions where dtbpf is a common ligand, can be obtained. princeton.edu For instance, the rate of energy transfer from a photosensitizer to a dtbpf-metal catalyst could be directly measured.

A hypothetical transient absorption study on a dtbpf-palladium complex involved in a cross-coupling reaction might yield data similar to that presented in the table below, which illustrates the type of information that can be extracted from such experiments.

Time Delay (ps)Wavelength (nm)Change in Absorbance (ΔA)Assignment
1450-0.1Ground-state bleach of Pd(II) complex
15800.05Excited state absorption (e.g., MLCT state)
1005800.02Decay of initial excited state
1005200.03Formation of a reaction intermediate
10005200.01Decay of the intermediate

This table is illustrative and based on typical findings in transient absorption studies of organometallic complexes.

Mass Spectrometry for Molecular Identification and Ligand-Exchange Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of organometallic complexes, as it often allows the intact complex to be transferred into the gas phase.

Several studies have utilized ESI mass spectrometry (ESI-MS) to characterize dtbpf and its metal complexes. For instance, ESI-MS has been used to confirm the formation of various copper(I) complexes with the dtbpf ligand. rsc.orgrsc.orgnih.gov

Key research findings from mass spectrometry studies of dtbpf include:

Molecular Identification: ESI-MS provides a direct and accurate determination of the molecular weight of dtbpf-metal complexes, confirming their composition. For example, in the characterization of a copper(I) bromide complex of dtbpf, [CuBr(dtbpf)], the isotopic pattern observed in the mass spectrum would correspond to the calculated pattern for the molecular formula C26H44BrCuFeP2.

Ligand-Exchange Studies: While not specifically documented for dtbpf, tandem mass spectrometry (MS/MS) and hydrogen/deuterium (H/D) exchange experiments on analogous ferrocene-based phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have demonstrated the potential of these techniques for studying ligand exchange processes. nih.gov In such an experiment, a dtbpf-metal complex could be introduced into the mass spectrometer and collided with a neutral gas. The resulting fragmentation pattern would provide information about the strength of the metal-ligand bonds. H/D exchange experiments could be used to probe the accessibility of different sites within the ligand, providing insights into its coordination environment.

The table below summarizes ESI-MS data for several reported copper(I) complexes of dtbpf. rsc.orgrsc.orgnih.gov

ComplexMolecular FormulaCalculated m/zObserved m/z
[CuBr(dtbpf)]C26H44BrCuFeP2617.08617.08
[CuI(dtbpf)]C26H44CuFeIP2664.07664.07
[Cu4(μ3-Cl)4(μ-dtbpf)2]C52H88Cl4Cu4Fe2P41425.31425.3
[Cu2(μ1-CN)2(κ2-dtbpf)2]C54H88Cu2Fe2N2P41202.91202.9

Table of Compound Names

Chemical FormulaCommon Name/AbbreviationSystematic Name
C26H44FeP2dtbpf1,1'-Bis(di-tert-butylphosphino)ferrocene
C26H44BrCuFeP2[CuBr(dtbpf)]Bromo(1,1'-bis(di-tert-butylphosphino)ferrocene)copper(I)
C26H44CuFeIP2[CuI(dtbpf)]Iodo(1,1'-bis(di-tert-butylphosphino)ferrocene)copper(I)
C52H88Cl4Cu4Fe2P4[Cu4(μ3-Cl)4(μ-dtbpf)2]tetra-μ3-chloro-bis(μ-1,1'-bis(di-tert-butylphosphino)ferrocene)tetracopper(I)
C54H88Cu2Fe2N2P4[Cu2(μ1-CN)2(κ2-dtbpf)2]Dicyano-bis(1,1'-bis(di-tert-butylphosphino)ferrocene)dicopper(I)
C48H40FeP2dppf1,1'-Bis(diphenylphosphino)ferrocene

Emerging Applications and Future Research Directions

Integration of dtbpf-based Catalysts in Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, is a paradigm shift in chemical manufacturing, moving from traditional batch reactors to continuous flowing streams. pharmasalmanac.com This technology offers significant advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety due to smaller reaction volumes, and simplified scale-up. pharmasalmanac.commtb.esnih.gov The integration of highly active catalysts, such as those based on dtbpf, into these systems is a promising area of development.

The high efficiency of dtbpf-palladium catalysts in various cross-coupling reactions makes them excellent candidates for flow chemistry applications. In a continuous-flow setup, the catalyst can be immobilized in a packed-bed reactor, through which the reaction mixture is pumped. goflow.at This approach combines the reaction and separation steps, simplifying catalyst recycling and reducing product contamination. goflow.at The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, which can lead to increased reaction rates and higher turnover numbers compared to batch processes. pharmasalmanac.comgoflow.at While specific, large-scale applications of dtbpf in industrial flow chemistry are still emerging, the translation of its success in batch reactions to continuous systems is a key direction for creating more efficient and economical chemical processes. pharmasalmanac.comflinders.edu.au

Development of Heterogenized dtbpf Catalysts

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and lead to product contamination. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue directly. rsc.org Developing heterogenized versions of dtbpf-based catalysts is a critical research area aimed at improving their recyclability and sustainability.

Several strategies can be employed for the immobilization of dtbpf complexes. These include anchoring the ligand onto inorganic supports like silica or organic polymers. nih.gov Atomic Layer Deposition (ALD) is an advanced technique that can be used to encapsulate molecular catalysts onto solid oxides, physically immobilizing them and preventing degradation pathways like bimolecular interactions. rsc.org The resulting solid-supported catalysts can be easily recovered by filtration and reused in multiple reaction cycles, aligning with the principles of green chemistry. This approach not only simplifies purification but also has the potential to enhance catalyst stability and lifetime. rsc.org

Application in Sustainable Chemistry and Biocatalysis Mimicry

Sustainable, or green, chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Catalysts based on dtbpf contribute significantly to this field due to their high activity, which allows for lower catalyst loadings, milder reaction conditions, and reduced waste generation.

A notable example is the use of a dtbpf-copper(I) complex to catalyze the carboxylation of terminal alkynes with carbon dioxide at ambient temperature and atmospheric pressure. nih.gov This process utilizes CO2, a greenhouse gas, as a C1 feedstock to produce valuable propiolic acids, representing a highly atom-economical and environmentally friendly transformation. nih.gov Similarly, palladium-dtbpf systems have been employed for greener Suzuki cross-coupling reactions in water-based solvent systems, further reducing the environmental impact of these important C-C bond-forming reactions.

While direct applications in biocatalysis mimicry are less explored, the ferrocene (B1249389) core of dtbpf, containing iron, offers an intriguing link to biological systems where iron-containing enzymes play crucial roles in a vast range of metabolic and signaling pathways. Future research could explore the potential of dtbpf complexes to mimic the function of these metalloenzymes for novel catalytic transformations.

Role of dtbpf in New Materials Synthesis and Advanced Functional Materials

The unique structure of dtbpf makes it a valuable building block for the synthesis of new materials with tailored properties. wiley.comwiley-vch.de Its ability to coordinate with various metal centers has been exploited to create coordination polymers and other advanced functional materials.

Researchers have synthesized several copper(I) complexes with dtbpf that form intricate structures, including tetrameric pseudo-cubanes and dimeric units. nih.govresearchgate.netrsc.org These materials are not only structurally interesting but also exhibit catalytic activity. nih.govrsc.org Furthermore, dtbpf has been incorporated into metalorganic copolymers. For instance, porous copolymers containing iron(II) clathrochelate units and dtbpf-related structures have been synthesized and shown to be effective adsorbents for lithium ions and organic dyes like methylene blue, highlighting their potential in water purification and resource recovery applications. mdpi.com The development of such materials opens up new possibilities in fields ranging from catalysis to environmental remediation and electronics. phys.org

Table 1: Applications of dtbpf in Materials Synthesis
Material TypeMetal CenterKey Structural FeaturePotential ApplicationReference
Coordination PolymerCopper(I)Tetrameric pseudo-cubane like structuresCatalysis (Sonogashira coupling) rsc.org
Coordination PolymerCopper(I)Centrosymmetrical dimeric unitsCatalysis (Carboxylation of alkynes) nih.gov
Metalorganic CopolymerIron(II)Porous clathrochelate unitsAdsorption (Lithium ions, Methylene blue) mdpi.com

Exploration of C26H44FeP2 in Photoredox and Electrochemistry

The electrochemical behavior of dtbpf is of significant interest due to the redox-active ferrocene moiety. Cyclic voltammetry studies have examined the anodic electrochemistry of free dtbpf, revealing complex oxidation processes. figshare.comacs.orgresearchgate.net When dtbpf is coordinated to other transition metals, its electrochemical properties are altered, providing a way to tune the redox potential of the resulting complexes. figshare.com This inherent redox activity suggests potential applications in electrocatalysis and as a component in redox-switchable systems.

Photoredox catalysis, which uses visible light to drive chemical reactions, has become a powerful tool in organic synthesis. wikipedia.orgethz.ch While dtbpf itself is not a primary photocatalyst, its strong electron-donating phosphine (B1218219) groups can be used to modify the properties of photoactive metal centers, such as iridium or ruthenium. ed.ac.uk By serving as a ligand, dtbpf can influence the photophysical and redox properties of the catalyst, potentially enhancing its efficiency or enabling new reaction pathways. ed.ac.uk The exploration of dtbpf in dual catalytic systems that combine photoredox and transition metal catalysis is a promising avenue for future research. beilstein-journals.org

Table 2: Electrochemical Data for dtbpf and Related Complexes
CompoundTechniqueKey FindingReference
dtbpf (free ligand)Cyclic VoltammetryExhibits complex anodic electrochemistry. figshare.com
dtbpf-metal complexesCyclic VoltammetryCoordination to a transition metal alters the electrochemical profile. figshare.comacs.orgresearchgate.net
1,1′-ferrocene-bisphosphonatesCyclic VoltammetryDemonstrates completely reversible redox chemistry over a wide pH range. nih.gov

Challenges and Opportunities in dtbpf-Mediated Reactions

Despite the widespread success of dtbpf, challenges remain. One identified issue is the potential instability of its metal complexes under certain reaction conditions. For example, in some tandem catalytic reactions involving copper(I) and palladium(II), the dtbpf ligand has been observed to migrate from the copper to the palladium center, which, while promoting the desired reaction, indicates a degree of ligand lability. researchgate.netrsc.org Addressing catalyst stability and expanding the substrate scope for challenging transformations are ongoing areas of research. researchgate.netresearchgate.net

The opportunities for dtbpf, however, are vast. The continued development of more robust and active catalysts will further expand its utility. There is significant potential in applying dtbpf-mediated catalysis to the synthesis of complex, biologically active molecules and pharmaceuticals. The push towards more sustainable chemical manufacturing provides a major opportunity for dtbpf, particularly through the development of heterogenized and recyclable catalysts for use in continuous-flow systems. goflow.at Furthermore, a deeper exploration of its role in photoredox catalysis, electrochemistry, and the synthesis of novel functional materials will undoubtedly uncover new and valuable applications for this remarkable ferrocenyl phosphine ligand.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for characterizing C₂₆H₄₄FeP₂, and how should data interpretation be standardized?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm ligand coordination and metal center geometry. Pair with X-ray crystallography for absolute structural validation. Infrared (IR) spectroscopy can identify Fe-P bonding modes. Mass spectrometry (MS) verifies molecular weight. Ensure purity via elemental analysis and chromatographic methods (e.g., HPLC). For reproducibility, report solvent systems, temperature, and calibration standards in detail .

Q. How should experimental protocols be designed to assess the thermal stability of C₂₆H₄₄FeP₂ under varying conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to decompose stability thresholds. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Control variables include heating rate (e.g., 5°C/min) and gas flow rates. Replicate trials ≥3 times to ensure statistical validity. Document anomalies (e.g., unexpected mass loss) in supplementary materials .

Q. What are the best practices for synthesizing C₂₆H₄₄FeP₂ with high yield and reproducibility?

  • Methodological Answer : Optimize ligand-to-metal ratios (e.g., 2:1 for P-donor ligands) in anhydrous solvents (e.g., THF or DMF). Monitor reaction progress via in-situ UV-Vis spectroscopy. Purify via recrystallization or column chromatography, reporting Rf values and eluent systems. Characterize intermediates (e.g., Fe precursors) using XRD and cyclic voltammetry. Cross-validate synthetic routes with peer-reviewed protocols .

Q. How can researchers validate the electrochemical properties of C₂₆H₄₄FeP₂ for catalytic applications?

  • Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a three-electrode setup. Use ferrocene/ferrocenium as an internal reference. Measure redox potentials (±0.1 V accuracy) and calculate turnover frequencies (TOF) for catalytic cycles. Compare with DFT-computed HOMO/LUMO energies to correlate experimental and theoretical data .

Advanced Research Questions

Q. What frameworks are effective for formulating hypotheses about the reaction mechanisms of C₂₆H₄₄FeP₂ in cross-coupling catalysis?

  • Methodological Answer : Apply the PICO framework to define:

  • P (Problem): Mechanistic ambiguity in Fe-mediated bond activation.
  • I (Intervention): Isotopic labeling (e.g., deuterated substrates) to track bond cleavage.
  • C (Comparison): Contrast with Pd/Ni catalysts.
  • O (Outcome): Kinetic isotope effects (KIE) and Eyring analysis for activation parameters. Use operando spectroscopy (e.g., XAFS) to monitor intermediates .

Q. How can contradictions between computational models and experimental data on C₂₆H₄₄FeP₂’s reactivity be resolved?

  • Methodological Answer : Re-optimize density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP-D3) and larger basis sets. Validate with experimental EXAFS data for bond distances. Conduct sensitivity analyses to identify error sources (e.g., solvent effects). Publish raw computational inputs/outputs in repositories for peer validation .

Q. What statistical methods are appropriate for analyzing inconsistent catalytic performance data across multiple C₂₆H₄₄FeP₂ batches?

  • Methodological Answer : Perform ANOVA to assess batch-to-batch variability. Use principal component analysis (PCA) to correlate impurities (e.g., Fe³⁺ content) with activity. Apply Grubbs’ test to identify outliers. Report confidence intervals (95%) and effect sizes. Pre-register analysis plans to reduce bias .

Q. How should researchers design a study to investigate the ligand substitution kinetics of C₂₆H₄₄FeP₂ in solution?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor ligand exchange rates (kobs). Varying ligand concentrations and temperatures (10–50°C) allows Arrhenius plot construction. Control ionic strength with inert salts (e.g., NBu₄PF₆). Compare with Eyring transition-state theory. Publish raw kinetic traces and fitting parameters .

Methodological Guidelines

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NMRShiftDB) .
  • Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., glovebox use for air-sensitive compounds) .
  • Literature Synthesis : Use SciFinder or Reaxys to compile prior art. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to gap analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.